6,7-dimethoxyquinolin-4-amine
Overview
Description
Amiquinsin is an organic compound with the molecular formula C11H12N2O2 . It is known for its pharmacological properties and has been studied extensively for its potential therapeutic applications. Amiquinsin hydrochloride, a derivative of amiquinsin, has been particularly noted for its antihypertensive effects.
Mechanism of Action
Target of Action
The primary target of 6,7-dimethoxyquinolin-4-amine, also known as Amiquinsin, is the tyrosine kinase c-Met . This enzyme plays a crucial role in the development of cancers .
Mode of Action
Amiquinsin interacts with its target, the tyrosine kinase c-Met, by inhibiting its activity . This interaction results in a decrease in the proliferation of cancer cells .
Biochemical Pathways
The inhibition of c-Met by Amiquinsin affects the Hepatocyte Growth Factor (HGF)/c-Met signaling pathway, which plays a significant role in the development of cancers . The downstream effects of this interaction are a decrease in the proliferation of cancer cells and an increase in apoptosis .
Pharmacokinetics
It is known that the compound exhibits moderate to remarkable potency against cancer cell lines at low micromolar concentration . This suggests that the compound may have good bioavailability, but further studies are needed to confirm this.
Result of Action
The result of Amiquinsin’s action is a decrease in the proliferation of cancer cells and an increase in apoptosis . Specifically, it has shown potent inhibitory activity against c-Met, leading to excellent anticancer activity against tested cancer cell lines .
Biochemical Analysis
Biochemical Properties
Amiquinsin has been identified as a potent inhibitor of the tyrosine kinase c-Met . This interaction involves the binding of Amiquinsin to the ATP-binding site of the c-Met kinase .
Cellular Effects
Amiquinsin has shown inhibitory activity against cancer cell lines such as A549, MCF-7, and MKN-45 . It has been observed to have excellent anticancer activity at low micromolar concentrations .
Molecular Mechanism
The molecular mechanism of Amiquinsin involves its binding to the ATP-binding site of c-Met kinase . This binding inhibits the activity of the kinase, thereby exerting its effects at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods to prepare amiquinsin involves the following steps:
Reaction of p-toluidine and formaldehyde: This reaction generates N-formyl p-toluidine.
Reaction with methanol: In the presence of a base, N-formyl p-toluidine is reacted with methanol to produce methoxamidoquinoline.
Industrial Production Methods
The industrial production of amiquinsin typically involves large-scale synthesis using the above-mentioned reactions. The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Amiquinsin undergoes various chemical reactions, including:
Oxidation: Amiquinsin can be oxidized to form different quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.
Substitution: Amiquinsin can undergo substitution reactions where different substituents replace the existing groups on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can have distinct pharmacological properties.
Scientific Research Applications
Chemistry: Amiquinsin is used as a precursor for synthesizing other quinoline derivatives.
Biology: It is studied for its effects on biological systems, particularly its antihypertensive properties.
Medicine: Amiquinsin hydrochloride has been investigated for its potential use as an antihypertensive agent.
Industry: The compound is used in the synthesis of various pharmaceuticals and chemical intermediates.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure similar to amiquinsin but without the specific functional groups.
Chloroquine: A quinoline derivative used as an antimalarial drug.
Quinidine: Another quinoline derivative used as an antiarrhythmic agent.
Uniqueness
Amiquinsin is unique due to its specific functional groups and its potential antihypertensive properties. Unlike other quinoline derivatives, amiquinsin has shown promise in modulating blood pressure, making it a compound of interest for further pharmacological studies.
Properties
IUPAC Name |
6,7-dimethoxyquinolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-14-10-5-7-8(12)3-4-13-9(7)6-11(10)15-2/h3-6H,1-2H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVYGOXJMRZJFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20158613 | |
Record name | Amiquinsin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20158613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13425-92-8 | |
Record name | Amiquinsin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013425928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amiquinsin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20158613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMIQUINSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85HK85C137 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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